molecular formula C22H19ClFN5OS B2897778 N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-25-0

N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2897778
CAS RN: 872995-25-0
M. Wt: 455.94
InChI Key: IVUJOQQRILGKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . The compound contains two carbon and three nitrogen atoms in its triazole ring, making it capable of binding in biological systems with a variety of enzymes and receptors .


Molecular Structure Analysis

The molecular structure of the compound is complex, with a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This structure allows the compound to make specific interactions with different target receptors .

Scientific Research Applications

Medicinal Chemistry and Receptor Ligand Potential

Compounds similar to "N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide" have been investigated for their affinity and selectivity towards adenosine receptors. These studies are foundational for developing novel therapeutic agents targeting neurological and cardiovascular diseases. For example, derivatives of 1,2,3-triazolo[4,5-d]pyridazines and 1,2,4-triazolo[4,3-a]pyrazines have shown significant affinity and selectivity for the A1 receptor subtype, indicating their potential in drug development for disorders involving adenosine dysregulation (Biagi et al., 1999).

Antimicrobial and Anticonvulsant Activities

Research has also highlighted the antimicrobial properties of triazolo and pyridazine derivatives. New thienopyrimidine derivatives, for instance, have exhibited pronounced antimicrobial activity, underscoring their relevance in addressing antibiotic resistance (Bhuiyan et al., 2006). Similarly, studies on 1,2,4-triazolo[4,3-a]pyrazines and related compounds have revealed potent anticonvulsant activity, suggesting their utility in developing new treatments for seizure disorders (Kelley et al., 1995).

Heterocyclic Compound Synthesis

The synthesis and structural analysis of heterocyclic compounds, such as pyridazine analogs, have significant pharmaceutical importance. Studies have demonstrated the process of synthesizing and characterizing such compounds, providing a foundation for the development of new drugs with improved efficacy and safety profiles. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been detailed, with insights into its structure through X-ray diffraction, density functional theory calculations, and other spectroscopic techniques (Sallam et al., 2021).

properties

IUPAC Name

N-[2-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5OS/c1-14-5-7-15(8-6-14)22(30)25-12-11-20-27-26-19-9-10-21(28-29(19)20)31-13-16-17(23)3-2-4-18(16)24/h2-10H,11-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUJOQQRILGKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.